![molecular formula C9H7FN2O2 B15232171 methyl7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B15232171.png)
methyl7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with a fluorine atom at the 7th position and a carboxylate ester group at the 4th position. Pyrrolopyridines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with appropriately substituted pyridine derivatives.
Cyclization: The key step involves the cyclization of the pyridine derivative to form the pyrrolopyridine core.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using electrophilic fluorinating agents.
Esterification: The carboxylate ester group is introduced through esterification reactions using alcohols and acid chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other positions on the pyrrolopyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Methyl 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors, particularly targeting protein kinases involved in cancer.
Biological Studies: The compound is used in studying cell signaling pathways and the role of specific kinases in disease progression.
Chemical Biology: It is employed as a chemical probe to investigate the biological functions of target proteins.
Pharmaceutical Development: The compound is explored for its potential therapeutic applications in oncology and other diseases.
作用機序
The mechanism of action of methyl 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate involves inhibition of specific protein kinases. The compound binds to the ATP-binding site of the kinase, stabilizing an inactive conformation of the enzyme. This prevents the phosphorylation of downstream substrates, thereby disrupting cell signaling pathways essential for cancer cell survival and proliferation .
類似化合物との比較
Similar Compounds
1H-Pyrrolo[3,4-c]pyridine: Another isomer with a different arrangement of nitrogen atoms in the ring system.
1H-Pyrrolo[2,3-b]pyridine: Known for its activity against fibroblast growth factor receptors.
Uniqueness
Methyl 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity for certain protein kinases. This makes it a valuable scaffold in drug discovery and development.
特性
分子式 |
C9H7FN2O2 |
|---|---|
分子量 |
194.16 g/mol |
IUPAC名 |
methyl 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)8-5-2-3-11-7(5)6(10)4-12-8/h2-4,11H,1H3 |
InChIキー |
ZDGUTQKUQJJVGU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC=C(C2=C1C=CN2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


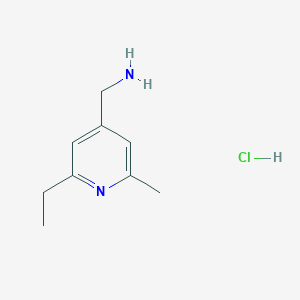
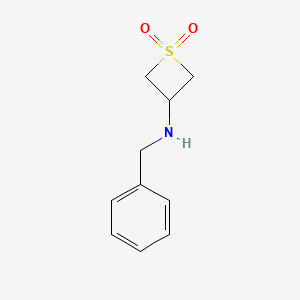
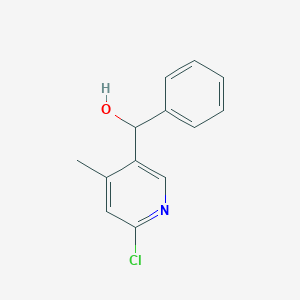
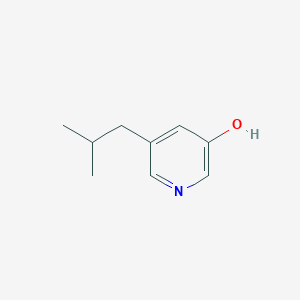


![tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate](/img/structure/B15232136.png)
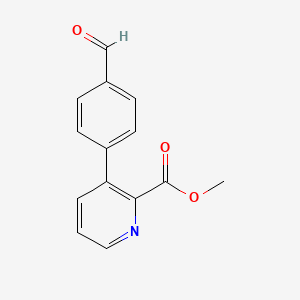
![5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232153.png)



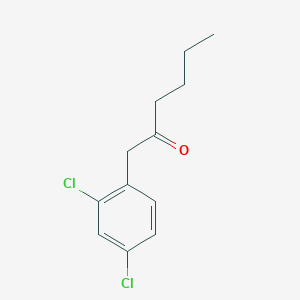
![(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B15232207.png)
